
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide, also known as this compound, is a useful research compound. Its molecular formula is C68H116N26O15S2 and its molecular weight is 1602.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
L-Cysteinamide, particularly in its complex form as L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide , is an intriguing compound with significant biological activity. This article delves into its structure, synthesis, and the biological effects observed in various studies, particularly focusing on its role as a potent inhibitor of tyrosinase and its implications in skin pigmentation.
Structure and Synthesis
L-Cysteinamide is characterized by a cyclic disulfide bond and a complex arrangement of amino acid residues. The presence of L-cysteine enhances its reactivity due to the thiol group, which is crucial for its biological activity. The synthesis of this compound typically involves several steps starting from L-cysteine or its derivatives. Recent advancements in synthetic methods have focused on improving enantiomeric purity and minimizing racemization during the synthesis process.
Inhibition of Tyrosinase
One of the most notable biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR) , an enzyme critical for melanin synthesis. Studies have demonstrated that L-cysteinamide effectively inhibits TYR-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). This inhibition occurs through a dual mechanism: it prevents the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Key Findings:
- Inhibition Mechanism : L-Cysteinamide inhibits TYR activity without affecting mRNA or protein levels of TYR itself, indicating a direct enzymatic inhibition rather than a transcriptional effect .
- Melanin Content : It has been shown to decrease intracellular melanin levels under various conditions, including basal and stimulated states by alpha-MSH (melanocyte-stimulating hormone) .
Comparative Efficacy
In comparative studies with other thiol compounds (e.g., L-cysteine, N-acetylcysteine), L-cysteinamide exhibited superior efficacy in reducing melanin synthesis. This suggests that its unique structural features contribute significantly to its biological activity .
Case Studies
- Study on Eumelanin Synthesis :
- Cell Viability Assessment :
Data Tables
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
L-Cysteinamide | Cyclic disulfide with multiple amino acids | Potent TYR inhibitor; reduces melanin synthesis |
L-Cysteine | Simple amino acid with thiol group | Precursor to cysteine derivatives; less complex |
N-Acetylcysteine | Acetylated form of cysteine | Used for detoxification; lacks cyclic structure |
Glutathione | Tripeptide containing cysteine | Functions as an antioxidant; different mechanism |
Aplicaciones Científicas De Investigación
Inhibition of Melanin Synthesis
L-Cysteinamide has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. Research indicates that this compound effectively reduces melanin content in human melanoma cells without cytotoxic effects, making it a promising candidate for cosmetic applications aimed at skin lightening and treating hyperpigmentation .
Mechanism of Action
The inhibitory action of L-Cysteinamide on tyrosinase involves its unique structural features, including the cyclic disulfide bond which enhances its stability and bioactivity. Studies have shown that it outperforms other known antimelanogenic agents such as kojic acid and β-arbutin .
Potential Therapeutic Applications
- Cosmetic Industry : Due to its ability to inhibit melanin synthesis, L-Cysteinamide is being explored as an active ingredient in skin-lightening products.
- Pharmaceuticals : The compound's unique properties may offer therapeutic benefits in treating conditions associated with excessive pigmentation.
- Biochemical Research : Its role as a reducing agent for disulfide bonds makes it valuable in various biochemical assays and studies involving protein folding and stability .
Case Studies and Research Findings
- Study on Tyrosinase Inhibition : A study comparing various amidated amino acids found that L-Cysteinamide significantly inhibited dopachrome formation mediated by tyrosinase, highlighting its potential as an effective treatment for hyperpigmentation .
- Synthesis Optimization : Recent research has focused on optimizing the synthesis methods to enhance yield and purity while minimizing racemization during the production of L-Cysteinamide, ensuring high-quality outputs for research and application .
Q & A
Q. Basic: What analytical methods are recommended to confirm the cyclic(2-13)-disulfide structure?
Answer:
The disulfide bond can be confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- MS (MALDI-TOF or ESI-MS): Detects the molecular weight of the intact peptide and fragmented ions to verify the disulfide linkage .
- NMR (2D NOESY or COSY): Identifies spatial proximity of cysteine residues and disulfide connectivity through proton-proton coupling .
- Reduction/alkylation assays: Treat the peptide with dithiothreitol (DTT) to break disulfide bonds, followed by alkylation (e.g., iodoacetamide), and compare MS profiles before and after reduction .
Q. Basic: How should researchers approach the synthesis of this peptide with multiple arginine and cysteine residues?
Answer:
Use solid-phase peptide synthesis (SPPS) with tailored protecting groups:
- Cysteine residues: Protect with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide formation. The Acm group allows selective deprotection for controlled cyclization .
- Arginine residues: Use 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection to avoid side reactions during coupling .
- Cyclohexyl-alanine: Incorporate via standard Fmoc chemistry, ensuring compatibility with SPPS solvents (e.g., DMF or NMP) .
- Cyclization: Perform oxidative folding (e.g., air oxidation or glutathione redox buffer) at pH 7.4–8.0 to form the cyclic(2-13)-disulfide .
Q. Advanced: What experimental strategies mitigate aggregation caused by the peptide’s high arginine content?
Answer:
Aggregation can be minimized using:
- Solubilizing agents: Add 0.01% TFA or 10% DMSO to aqueous buffers to disrupt hydrophobic interactions .
- Buffer optimization: Use low-ionic-strength buffers (e.g., 10 mM ammonium acetate) or chaotropic agents (urea, guanidine HCl) during purification .
- Temperature control: Conduct synthesis and handling at 4°C to reduce kinetic aggregation .
- Tag-assisted purification: Introduce a hydrophilic tag (e.g., polylysine) during synthesis, later cleaved enzymatically .
Q. Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from variations in:
- Peptide purity: Validate purity (>95%) via HPLC and MS; impurities (e.g., truncated sequences) can skew activity assays .
- Conformational stability: Use circular dichroism (CD) spectroscopy to confirm secondary structure consistency under experimental conditions (e.g., pH, temperature) .
- Assay specificity: Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Batch-to-batch variability: Document synthesis and purification parameters (e.g., oxidation time, resin type) to identify variability sources .
Q. Advanced: What methodologies assess the peptide’s stability under physiological conditions?
Answer:
- Accelerated stability studies: Incubate the peptide in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via HPLC at intervals (0, 24, 48 hrs) .
- Enzymatic resistance: Test against proteases (e.g., trypsin, chymotrypsin) using LC-MS to identify cleavage sites and modify labile residues (e.g., D-amino acid substitution) .
- Thermal shift assays: Monitor melting temperature (Tm) via CD spectroscopy to evaluate conformational stability .
Q. Advanced: How can the peptide’s receptor-binding specificity be validated against structurally similar targets?
Answer:
- Competitive binding assays: Use radiolabeled or fluorescent ligands (e.g., octreotide for somatostatin receptors) to measure displacement in cell membranes .
- Alanine scanning mutagenesis: Replace key residues (e.g., arginine, phenylalanine) and compare binding affinity via surface plasmon resonance (SPR) .
- Molecular docking simulations: Predict binding modes using software like AutoDock Vina, cross-validated with mutational data .
Q. Basic: What quality control (QC) criteria are essential for ensuring batch consistency?
Answer:
- Purity: ≥95% by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Identity: MS/MS fragmentation matching theoretical sequences .
- Disulfide bond integrity: Compare reduced vs. non-reduced MS profiles .
- Endotoxin levels: <0.1 EU/mg for in vivo studies, tested via LAL assay .
Q. Advanced: How can researchers optimize the peptide’s pharmacokinetic profile for in vivo studies?
Answer:
- PEGylation: Attach polyethylene glycol (PEG) to lysine or N-terminus to prolong half-life .
- Liposomal encapsulation: Use phosphatidylcholine-based liposomes to enhance bioavailability .
- Subcutaneous vs. intravenous administration: Compare absorption kinetics using LC-MS plasma concentration profiling .
Q. Basic: What are the critical steps for handling and storing this peptide?
Answer:
- Storage: Lyophilized powder at -80°C; reconstitute in degassed buffers (e.g., 10 mM ammonium bicarbonate) to prevent oxidation .
- Avoid freeze-thaw cycles: Aliquot solutions and store at -20°C for short-term use .
- Light protection: Use amber vials to prevent photodegradation of aromatic residues (e.g., phenylalanine) .
Q. Advanced: How can conformational dynamics of the cyclic(2-13)-disulfide be characterized?
Answer:
- Nuclear magnetic resonance (NMR): Assign NOE correlations to map tertiary structure and disulfide bond geometry .
- Molecular dynamics (MD) simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze flexibility of the cyclohexyl-alanine residue .
- Hydrogen-deuterium exchange (HDX) MS: Identify solvent-exposed regions by measuring deuterium uptake over time .
Propiedades
Número CAS |
132309-52-5 |
---|---|
Fórmula molecular |
C68H116N26O15S2 |
Peso molecular |
1602.0 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[(2S)-2-amino-3-cyclohexylpropanoyl]iminoacetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
Clave InChI |
HCJNLCHEKMAIHX-WXWPIKAFSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)[C@H](CC2CCCCC2)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N |
Sinónimos |
A 68828 A-68828 A68828 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.